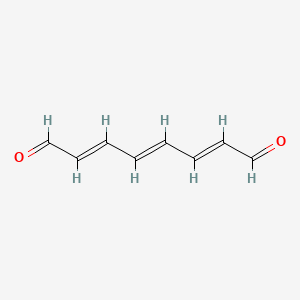
Methyl 3-bromo-6-cyanopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of pyridinecarboxylic acid, featuring bromine and cyano functional groups, and is commonly used in various chemical reactions and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester typically involves the bromination and cyanation of pyridinecarboxylic acid derivatives. One common method is the bromination of 2-pyridinecarboxylic acid followed by the introduction of a cyano group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and cyanation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Reduction Reactions: Products include amine derivatives.
Ester Hydrolysis: Products include 2-pyridinecarboxylic acid, 3-bromo-6-cyano-.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinecarboxylic acid, 3-bromo-, methyl ester
- 2-Pyridinecarboxylic acid, 6-cyano-, methyl ester
- 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester
Uniqueness
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.
Propriétés
Numéro CAS |
61880-93-1 |
|---|---|
Formule moléculaire |
C8H5BrN2O2 |
Poids moléculaire |
241.04 g/mol |
Nom IUPAC |
methyl 3-bromo-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3 |
Clé InChI |
DRDRLVDXPCYXDH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=N1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


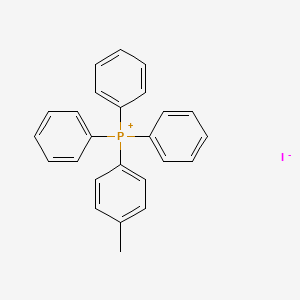
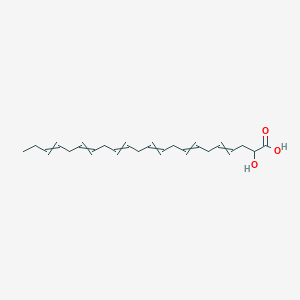
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

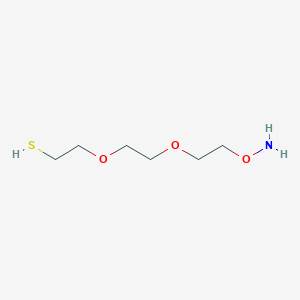
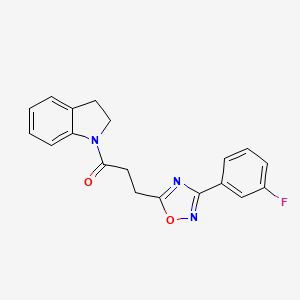
![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
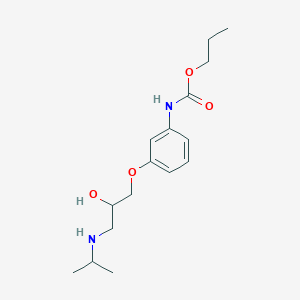

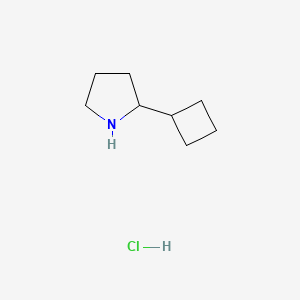
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
